N-(4-nitrophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
The compound N-(4-nitrophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide features a central 1,2,4-triazin-3-yl scaffold substituted with a thioacetamide linker and a 4-nitrophenyl group. Its structure combines a nitro-substituted aromatic ring (electron-withdrawing) with a redox-active triazinone moiety, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or pathways sensitive to nitro groups or sulfur-containing heterocycles.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O4S/c17-9-5-12-15-11(14-9)21-6-10(18)13-7-1-3-8(4-2-7)16(19)20/h1-5H,6H2,(H,13,18)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVOCZAUHPFDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, as well as its metabolic pathways.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₄N₄O₄S
- Molecular Weight : 358.36 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone and benzothiazole have shown potent activity against various bacterial and fungal strains.
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Pathogen |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial strains |
| 4p | Varies | Varies | Fungal strains |
In a study evaluating related compounds, the best activity was exhibited by a benzothiazole derivative with an MIC range of 10.7–21.4 μmol/mL against bacterial pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. The compound's efficacy was assessed using the MTT assay to determine cell viability against cancer cell lines.
In one notable study, compounds featuring similar thiazolidinone scaffolds showed promising results in inhibiting cancer cell proliferation:
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 75 | 32.2 | HCV-infected cells |
| 73 | 31.9 | HCV-infected cells |
These findings suggest that modifications to the triazine core can enhance anticancer activity .
Metabolism and Pharmacokinetics
Understanding the metabolic pathways of this compound is crucial for predicting its biological effects. A study focusing on the in vivo metabolism of similar nitrophenyl compounds indicated that reduction, N-acetylation, and N-dealkylation are significant metabolic pathways.
Metabolic Pathways
- Reduction : Conversion to less active forms.
- N-Acetylation : Enhances solubility and excretion.
- N-Dealkylation : Alters pharmacological activity.
This metabolic profile suggests that the compound may undergo significant biotransformation in biological systems, impacting its efficacy and safety profile .
Case Studies
Several case studies have highlighted the biological activities of compounds structurally related to this compound:
- Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and evaluated against both Gram-positive and Gram-negative bacteria. The compounds exhibited MIC values ranging from 10–50 μg/mL against various pathogens.
- Anticancer Screening : In vitro studies on triazine derivatives showed promising results in inhibiting tumor growth in breast cancer cell lines with IC₅₀ values below 50 μM.
Scientific Research Applications
Research indicates that N-(4-nitrophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various pathogens. For instance, derivatives show activity against Escherichia coli and Staphylococcus aureus.
- Cytotoxicity : The compound demonstrates selective cytotoxicity against certain cancer cell lines. Studies have indicated that it may inhibit cell proliferation in cancerous cells while sparing normal cells.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit enzymes relevant to disease progression, such as acetylcholinesterase. This inhibition could have implications for neurodegenerative diseases.
Medicinal Chemistry Applications
This compound is being explored for its potential as a therapeutic agent in several areas:
- Anticancer Drug Development : The selective cytotoxicity observed in studies positions this compound as a candidate for further development into anticancer therapies.
- Antimicrobial Agents : Given its antimicrobial properties, this compound could contribute to the development of new antibiotics or treatments for infectious diseases.
- Neuroprotective Agents : Its potential as an enzyme inhibitor suggests applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Studies : In vitro studies showed that the compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis (programmed cell death).
- Antimicrobial Efficacy : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 256 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition Research : Molecular docking studies have suggested that the compound binds effectively to acetylcholinesterase, supporting its potential role in neuroprotection.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 4-nitrophenyl moiety undergoes reduction under catalytic hydrogenation or chemical reducing agents, converting the nitro group (−NO₂) to an amine (−NH₂). This reaction is critical for modifying bioactivity or enabling further functionalization.
The nitro-to-amine conversion alters electronic properties, enhancing hydrogen-bonding capacity and potential interactions with biological targets .
Oxidation of the Thioether Linkage
The thioacetamide bridge (−S−) is susceptible to oxidation, forming sulfoxides or sulfones, depending on reaction intensity.
Oxidation of the sulfur atom modifies the electron density of the triazinone ring, influencing subsequent nucleophilic substitution or cyclization reactions .
Nucleophilic Substitution at the Triazinone Ring
The triazinone ring undergoes nucleophilic attack at the sulfur-adjacent carbon, particularly under basic conditions.
| Nucleophile | Conditions | Product | Mechanistic Notes |
|---|---|---|---|
| NH₃ (aq), 50°C | Ethanol/water, reflux | 3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-2-yl acetamide derivative | Displacement of the thio group by ammonia; pH >9 optimal. |
| NaOMe, methanol | Anhydrous, reflux | Methoxy-substituted triazinone | Alkoxy groups enhance solubility but reduce electrophilicity. |
The thio group’s leaving ability is amplified by the electron-withdrawing nitro and carbonyl groups.
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions, yielding a carboxylic acid and an amine.
Hydrolysis disrupts the molecule’s structural integrity but provides intermediates for derivatization .
Electrophilic Aromatic Substitution (EAS)
The nitrophenyl group directs electrophiles to the meta position, though its strong electron-withdrawing nature reduces reactivity.
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 3-Nitro-N-(4-nitrophenyl)-... (di-nitro derivative) | Low (<20%) |
| Br₂, FeBr₃ | CHCl₃, RT | 3-Bromo-N-(4-nitrophenyl)-... | Moderate |
EAS is limited due to deactivation by the nitro group, favoring harsh conditions or directing groups .
Cyclization Reactions
Intramolecular reactions between the acetamide’s amine and the triazinone’s carbonyl group can form fused heterocycles.
Cyclization enhances structural rigidity, potentially improving target binding specificity .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Triazinone vs. Thiazolidinone: Triazinones generally exhibit higher redox activity, while thiazolidinones prioritize tautomerism-driven conformational flexibility .
- Nitro Group Role : The 4-nitrophenyl group in the target compound may enhance binding to nitroreductase-expressing targets (e.g., in antibacterial or antiparasitic applications) but could increase toxicity risks .
- Sulfur Linkers : Thioacetamide and sulfonamide groups improve interactions with cysteine-rich enzymes, though sulfonamides often show stronger acidity and bioavailability .
Q & A
Q. What are the recommended synthetic routes for N-(4-nitrophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, and how can reaction progress be monitored effectively?
- Methodological Answer : A common approach involves refluxing intermediates like thiourea derivatives with chloroacetyl chloride in the presence of triethylamine, followed by coupling with 4-nitrophenylamine. Reaction progress is monitored via thin-layer chromatography (TLC) using solvent systems such as ethyl acetate/hexane (1:1). Post-reaction, purification is achieved through recrystallization from solvents like ethanol or pet-ether .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to verify the nitrophenyl aromatic protons (δ 7.5–8.3 ppm) and the triazinone carbonyl signal (δ 165–170 ppm). IR spectroscopy confirms the presence of thioether (C-S stretch, ~600–700 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 348.05) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer : Avoid inhalation or skin contact by working in a fume hood with PPE (gloves, lab coat, goggles). Store at 2–8°C in airtight containers away from moisture. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to SDS guidelines for nitrophenyl analogs for hazard mitigation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH, temperature). Standardize protocols using reference inhibitors (e.g., COX-2 for anti-inflammatory studies) and validate results via orthogonal assays (e.g., enzyme-linked immunosorbent assay (ELISA) alongside fluorescence polarization). Cross-reference with computational docking studies to confirm target binding .
Q. What computational strategies are effective in predicting the binding affinity of this compound with enzymatic targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to model interactions between the triazin-thioacetamide moiety and active sites (e.g., kinase domains). Use molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns. Validate predictions with experimental IC50 values from enzyme inhibition assays .
Q. How can synthetic yields be optimized given the reactivity of the triazin-thio group?
- Methodological Answer : Optimize solvent polarity (e.g., switch from acetic acid to DMF) and temperature (70–80°C vs. reflux). Introduce catalysts like DMAP (4-dimethylaminopyridine) to accelerate coupling reactions. Use design of experiments (DoE) to statistically evaluate factors like molar ratios and reaction time .
Q. What strategies validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts using LC-MS. Compare with Arrhenius model predictions for shelf-life extrapolation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
